2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
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Overview
Description
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a chiral compound that features a thiophene core substituted with two oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the reaction of thiophene-2,5-dicarboxylic acid with enantiopure amino alcohols. The process includes the formation of oxazoline rings through cyclization reactions. Common reagents used in this synthesis include phosphorus pentasulfide (P4S10) and various catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene undergoes several types of chemical reactions, including:
Oxidation: Conversion to thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Hydrogenation and reductive desulfurization to produce sulfur-free products.
Substitution: Reactions involving the replacement of functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Uses reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Employs halogenating agents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions include thiophene oxides, reduced thiophene derivatives, and substituted thiophenes, which can be further utilized in various applications .
Scientific Research Applications
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene involves its interaction with molecular targets through its chiral oxazoline rings. These interactions can influence various biochemical pathways, making it a valuable compound in asymmetric synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(phenylethynyl)thiophene: Known for its luminescent properties and used in photophysical studies.
2,5-Bis(tributylstannyl)thiophene: Utilized in organotin chemistry and as a precursor for other thiophene derivatives.
Uniqueness
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene stands out due to its chiral nature and the presence of oxazoline rings, which enhance its utility in asymmetric synthesis and catalysis compared to other thiophene derivatives .
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[5-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m1/s1 |
InChI Key |
KBTIDPIDQGWKFD-QZTJIDSGSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=C(S2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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